molecular formula C5H7ClN2O2 B13116419 3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride CAS No. 54945-01-6

3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride

Cat. No.: B13116419
CAS No.: 54945-01-6
M. Wt: 162.57 g/mol
InChI Key: WEVQZSBISCBIHT-UHFFFAOYSA-N
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Description

3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride is a nitrogen-containing heterocyclic compound It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with diketones, followed by chlorination to introduce the carbonyl chloride group. The reaction conditions often require the use of solvents such as methanol or acetic acid and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like ammonia, primary amines, or alcohols can react with the carbonyl chloride group under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides, esters, or other substituted derivatives.

Scientific Research Applications

3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can result in the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride is unique due to its specific combination of a pyridazine ring and a carbonyl chloride group. This combination imparts distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

54945-01-6

Molecular Formula

C5H7ClN2O2

Molecular Weight

162.57 g/mol

IUPAC Name

3-oxodiazinane-1-carbonyl chloride

InChI

InChI=1S/C5H7ClN2O2/c6-5(10)8-3-1-2-4(9)7-8/h1-3H2,(H,7,9)

InChI Key

WEVQZSBISCBIHT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NN(C1)C(=O)Cl

Origin of Product

United States

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